Methyl 2-(2-bromo-5-methoxyphenyl)acetate

Purity Quality Control Pharmaceutical Intermediate

Generic bromo-methoxyphenylacetate procurement without verifying exact substitution pattern risks variable cross-coupling yields and SAR reproducibility. Methyl 2-(2-bromo-5-methoxyphenyl)acetate (CAS 117565-90-9) provides a defined 2-bromo-5-methoxy arrangement ensuring consistent oxidative addition rates with palladium catalysts and predictable regiochemical outcomes. • Suzuki/Heck coupling precursor for biaryl and styryl derivative libraries • Reactive ortho-bromine for nucleophilic displacement diversification • 95% purity, density 1.42 g/cm³, bp 309 °C for scalable handling Eliminate positional isomer uncertainty; procure verified intermediate for reproducible medicinal chemistry and agrochemical research.

Molecular Formula C10H11BrO3
Molecular Weight 259.1 g/mol
CAS No. 117565-90-9
Cat. No. B174331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-bromo-5-methoxyphenyl)acetate
CAS117565-90-9
Molecular FormulaC10H11BrO3
Molecular Weight259.1 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)CC(=O)OC
InChIInChI=1S/C10H11BrO3/c1-13-8-3-4-9(11)7(5-8)6-10(12)14-2/h3-5H,6H2,1-2H3
InChIKeyIGZZCVJQEPJTNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-bromo-5-methoxyphenyl)acetate: Physicochemical & Reactivity Profile


Methyl 2-(2-bromo-5-methoxyphenyl)acetate (CAS 117565-90-9) is a brominated aromatic ester of the phenylacetate class, featuring a bromine atom at the ortho (2-) position and a methoxy group at the meta (5-) position on the phenyl ring . It exhibits a density of 1.42 g/cm³ and a boiling point of 309 °C at 760 mmHg, distinguishing it from related positional isomers that display different phase behavior and handling requirements . The combination of a reactive aryl bromide handle and an ester functionality makes it a strategic intermediate for palladium-catalyzed cross-coupling reactions (Suzuki, Heck) and subsequent derivatization in medicinal chemistry and agrochemical research [1].

Generic Substitution Risks: Reactivity and Reproducibility


The precise positioning of the bromine and methoxy substituents on the phenylacetate scaffold exerts a non-linear influence on electronic density, steric accessibility, and the compound’s behavior in key transformations such as Suzuki-Miyaura and Heck couplings [1]. Even minor positional shifts (e.g., moving bromine from the 2- to the 4- or 5-position, or altering the methoxy group placement) can substantially alter oxidative addition rates with palladium catalysts and the regiochemical outcome of subsequent cross-coupling steps [1]. Consequently, procurement of a generic bromo-methoxyphenylacetate without verifying its exact substitution pattern risks unacceptable variability in reaction yields, impurity profiles, and downstream SAR reproducibility, directly impacting project timelines and cost efficiency.

Methyl 2-(2-bromo-5-methoxyphenyl)acetate: Quantitative Evidence vs. Analogs


Purity Comparison: Target vs. Industry-Standard Analogs

Suppliers of methyl 2-(2-bromo-5-methoxyphenyl)acetate (CAS 117565-90-9) offer routine purity of 98% (HPLC), whereas widely stocked positional isomers such as methyl 2-(5-bromo-2-methoxyphenyl)acetate (CAS 294860-58-5) and methyl 2-(2-bromo-4-methoxyphenyl)acetate (CAS 198630-93-2) are most commonly supplied at 95% . This 3-percentage-point difference reduces the burden of unidentified impurities in multi-step synthetic sequences, translating to fewer side products and simplified purification.

Purity Quality Control Pharmaceutical Intermediate

Physicochemical Differentiation vs. Positional Isomer

Methyl 2-(2-bromo-5-methoxyphenyl)acetate exhibits a measured density of 1.42 g/cm³ and a boiling point of 309 °C at 760 mmHg , whereas the closely related isomer methyl 2-(5-bromo-2-methoxyphenyl)acetate (CAS 294860-58-5) shows a higher experimental density of 1.473 g/cm³ and a significantly lower boiling point range of 171–173 °C at 18 Torr . These differences reflect altered intermolecular interactions arising from the distinct substitution pattern and allow preferential purification by distillation, which is impractical for isomers with higher boiling points.

Physicochemical Properties Purification Formulation

Synthetic Accessibility: One-Step Esterification Protocol

In a published one-step, one-pot esterification protocol, methyl 2-(2-bromo-5-methoxyphenyl)acetate (S5b) was obtained in 99% isolated yield as a brown oil, directly comparable to the corresponding 4-methoxy isomer (S5c, 99%) and the 4,5-dimethoxy analog (S5a, 99%) . The uniformly high yield demonstrates that the 2-bromo-5-methoxy substitution pattern does not impose a synthetic penalty relative to other regioisomers, affirming its accessibility for research and development scale-up.

Synthetic Efficiency Yield Scalability

Reactivity Differentiation in Cross-Coupling

The 2-bromo-5-methoxy substitution pattern imparts a unique electronic bias: the methoxy group at the 5-position donates electron density through resonance to the ortho bromine, increasing its nucleophilic character and altering oxidative addition rates with Pd(0) catalysts compared to isomers lacking this specific electronic communication [1]. In contrast, the corresponding 2-bromo-4-methoxy isomer directs electron donation to the para position relative to the ester side chain, leading to different reaction kinetics . Quantitative kinetic data are not yet available, but the qualitative impact on regioselectivity is well documented in the literature on substituted aryl bromides.

Cross-Coupling Suzuki Heck Reactivity

Application Scope: Medicinal Chemistry Building Block

The compound is explicitly cited as a versatile building block for the synthesis of complex scaffolds in pharmaceutical and agrochemical research, with documented utility in palladium-catalyzed cross-coupling reactions for constructing diverse chemical space [1]. While direct biological comparison data are absent for the parent ester, the 2-bromo-5-methoxyphenyl fragment appears as a privileged substructure in 1,2,4-triazole derivatives evaluated for analgesic, antifungal, and antibacterial activities, where the 2-bromo-5-methoxy pattern is conserved for optimal pharmacophoric fit [2].

Medicinal Chemistry Building Block SAR Studies

Methyl 2-(2-bromo-5-methoxyphenyl)acetate: Validated Application Scenarios


Palladium-Catalyzed Cross-Coupling in Library Synthesis

The compound’s established reactivity in Suzuki and Heck couplings [1] makes it a direct precursor for biaryl and styryl derivatives that populate medicinal chemistry screening libraries. Its high purity (98%) and documented synthetic accessibility (99% yield) ensure reproducible library production .

SAR Probe for Halogen/Methoxy Positioning

The distinct 2-bromo-5-methoxy arrangement serves as a defined SAR probe to evaluate how bromine and methoxy positioning alters target binding and selectivity, an application underscored by the use of the 2-bromo-5-methoxyphenyl moiety in bioactive 1,2,4-triazole derivatives [2].

Key Intermediate in Agrochemical Lead Optimization

Cited as an intermediate for agrochemical synthesis [1], the compound’s favorable physical properties (density 1.42 g/cm³, boiling point 309 °C) facilitate large-scale handling and purification by distillation, aligning with the operational requirements of agrochemical process development .

Nucleophilic Substitution for Phenylacetic Acid Derivatives

The reactive ortho bromine atom allows facile nucleophilic displacement with amines, thiols, and alkoxides [1], enabling rapid diversification into a broad panel of substituted phenylacetates for hit-to-lead exploration.

Technical Documentation Hub

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